
5-(2,3,6-Trifluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,6-Trifluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C9H5F3N2S It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine typically involves the reaction of 2,3,6-trifluoroaniline with a thioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,6-Trifluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
5-(2,3,6-Trifluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4,6-Trifluorophenyl)thiazol-2-amine
- 5-(2,3,5-Trifluorophenyl)thiazol-2-amine
- 5-(2,3,4-Trifluorophenyl)thiazol-2-amine
Comparison
Compared to its similar compounds, 5-(2,3,6-Trifluorophenyl)thiazol-2-amine may exhibit unique properties due to the specific positioning of the fluorine atoms. This can influence its reactivity, stability, and interaction with biological targets. For instance, the trifluoromethyl group at the 2,3,6-positions may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications.
Properties
Molecular Formula |
C9H5F3N2S |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
5-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
InChI Key |
YRWDIJOYXDMTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=C(S2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


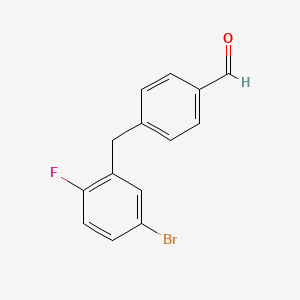
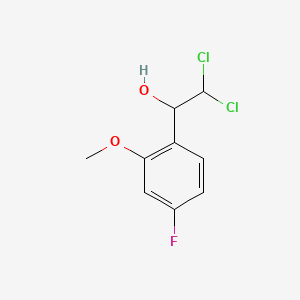

![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)

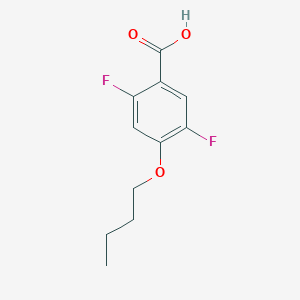

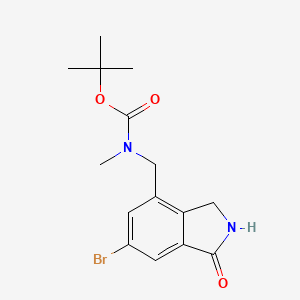
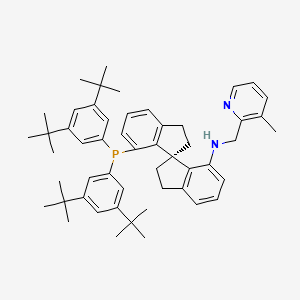


![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
